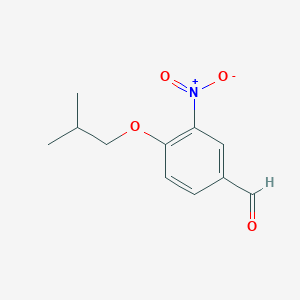
4-(2-Methylpropoxy)-3-nitrobenzaldehyde
描述
4-(2-Methylpropoxy)-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-Methylpropoxy)-3-nitrobenzaldehyde is a nitro-substituted aromatic aldehyde that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological properties, including antimicrobial and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a nitro group (-NO2) and an aldehyde group (-CHO), which are critical for its biological activity. The presence of the propoxy side chain enhances the compound's lipophilicity, potentially affecting its interaction with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound possesses activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Apoptosis Induction
In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant increase in apoptotic cells as assessed by Annexin V staining. The compound was shown to activate caspase-3, a key enzyme in the apoptotic pathway, leading to cell death.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, contributing to the observed antimicrobial and anticancer activities.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of nitrobenzaldehyde derivatives, including this compound. It has been found that modifications to the nitro group and the aldehyde functionality can significantly influence biological activity. For instance, electron-withdrawing groups enhance antimicrobial potency, while certain substitutions can improve selectivity towards cancer cells.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Essential for activity |
| Methyl substitution | Increases lipophilicity |
| Propoxy chain | Enhances membrane penetration |
属性
IUPAC Name |
4-(2-methylpropoxy)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11-4-3-9(6-13)5-10(11)12(14)15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEAMVPZFBKDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













